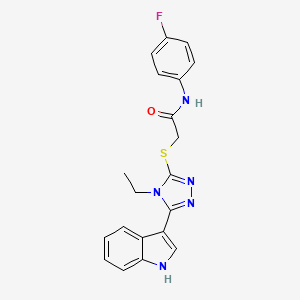

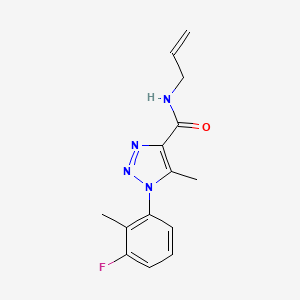

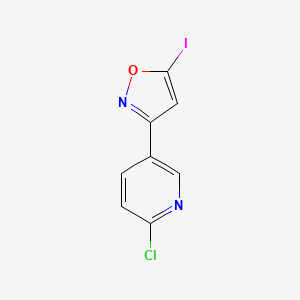

![molecular formula C6H16Cl2N2 B3007041 [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride CAS No. 1909314-34-6](/img/structure/B3007041.png)

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazine derivatives can involve various starting materials and reaction conditions. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate in methanol at moderate temperatures . This process highlights the reactivity of hydrazine hydrate with electrophilic reagents to form substituted hydrazines.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the molecular structure of a hydrazine carboxamide derivative was determined using single-crystal X-ray diffraction, revealing its crystallization in the triclinic space group P-1 . Theoretical calculations, such as HF/6-31G(d) and B3LYP/6-31G(d) methods, can complement experimental data to provide a comprehensive understanding of the molecular geometry and electronic properties.

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, including heterocyclization, as seen in the formation of thiophene and pyrrole derivatives from bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–alkali medium . The reactivity of hydrazines with transition metal complexes is also of interest, as demonstrated by the reactions of different hydrazines with trans-dichlorobis(ethylenediamine)cobalt(III) chloride, leading to the formation of new coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure and substituents. Energetic properties, such as velocity of detonation, can be theoretically computed and compared with other energetic materials . The electronic properties, including vibrational frequencies and molecular orbitals, can be analyzed through spectroscopic methods and theoretical calculations . The reactivity of hydrazine derivatives in various chemical environments, as well as their stability and kinetics of transformation, are also important aspects of their physical and chemical properties .

Applications De Recherche Scientifique

Carcinogenic Effects

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride, as part of the broader group of substituted hydrazines, has been studied for its potential carcinogenic effects. Research by Tóth (1977) notes that certain substituted hydrazines, including those closely related to this compound, can induce large bowel and other types of cancer in laboratory animals (Tóth, 1977).

Anti-Inflammatory Activity

Hydrazine derivatives, including compounds structurally similar to this compound, have been researched for their anti-inflammatory properties. Osarodion (2020) synthesized certain hydrazine compounds and found them to exhibit significant anti-inflammatory activity (Osarodion, 2020).

Antiproliferative Properties

Ismail et al. (2016) conducted research on tropane-based compounds, synthesized through the reaction of certain hydrazines, which displayed promising antitumor properties against human tumor cell lines. This suggests potential antiproliferative applications for compounds related to this compound (Ismail et al., 2016).

Sensing Applications

Compounds similar to this compound have been used in developing sensing tools. Jung et al. (2019) developed a fluorescence-based molecular sensing system for hydrazine detection, highlighting the relevance of hydrazine derivatives in sensing technologies (Jung et al., 2019).

Trypanocidal and Antineoplastic Activities

Research by Shyam et al. (1990) on 1,2,2-tris(sulfonyl)hydrazines, a class including compounds like this compound, revealed significant antineoplastic and trypanocidal activities, indicating potential in cancer and parasitic disease treatment (Shyam et al., 1990).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .

Propriétés

IUPAC Name |

(1-methylcyclobutyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6(5-8-7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONSRVPNWJJPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

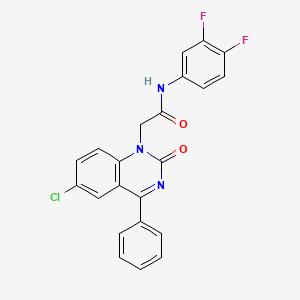

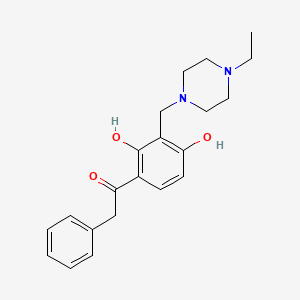

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

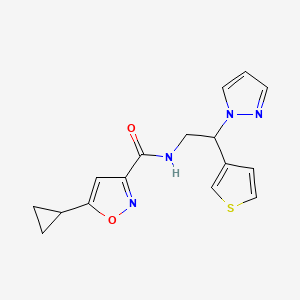

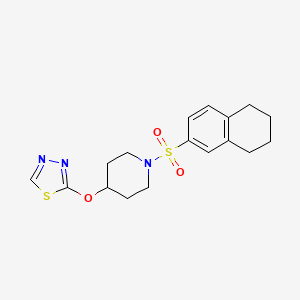

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)

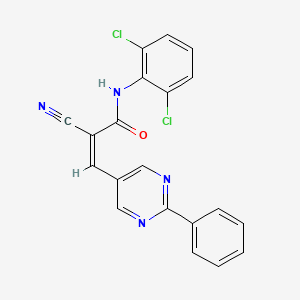

![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)